molecular formula C26H30N2O4S B12992692 Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12992692
M. Wt: 466.6 g/mol
InChI Key: DQVJMOKPHDVPGR-UHFFFAOYSA-N
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Description

This compound is a thiophene-3-carboxylate derivative featuring an adamantane-1-carboxamido group at position 2, a methyl group at position 4, and an m-tolylcarbamoyl substituent at position 5.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 2-(adamantane-1-carbonylamino)-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O4S/c1-14-5-4-6-19(7-14)27-22(29)21-15(2)20(24(30)32-3)23(33-21)28-25(31)26-11-16-8-17(12-26)10-18(9-16)13-26/h4-7,16-18H,8-13H2,1-3H3,(H,27,29)(H,28,31)

InChI Key

DQVJMOKPHDVPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the adamantane-1-carboxylic acid, followed by its conversion to the corresponding amide. The thiophene ring is then introduced through a series of coupling reactions, and the final esterification step yields the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has shown promise in the context of cancer therapy. Its structural features suggest potential interactions with biological targets involved in tumor growth and metabolism.

Anticancer Properties

Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of thiophene have been studied for their ability to inhibit various kinases involved in cancer signaling pathways. The incorporation of adamantane moieties is known to enhance bioactivity due to their unique steric and electronic properties, which may contribute to the compound's effectiveness against tumors.

Synthetic Approaches

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Route Overview

A typical synthetic route involves:

  • Formation of the thiophene ring through cyclization reactions.
  • Introduction of the adamantane carboxamide group via amide coupling reactions.
  • Modification of the methyl and toluyloxy groups to enhance solubility and bioavailability.

The synthetic pathway can be summarized as follows:

StepReaction TypeKey ReagentsOutcome
1CyclizationThiophene derivativesFormation of thiophene core
2Amide CouplingAdamantane derivativesIntroduction of adamantane moiety
3SubstitutionMethyl and toluyloxy reagentsFinal compound synthesis

Case Studies and Research Findings

Several studies have highlighted the potential applications of similar compounds in clinical settings:

Study on Glutamine Antagonists

A related compound, GA-607, demonstrated significant efficacy in preclinical models by targeting glutamine metabolism in tumors. The study showed a robust increase in specific metabolites associated with tumor growth inhibition, suggesting a similar potential for this compound .

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, providing insights into its potential mechanisms of action. These studies often reveal how structural modifications can enhance or diminish activity against specific enzymes or receptors.

Mechanism of Action

The mechanism of action of Methyl2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The adamantane group is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene ring can participate in π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Core Thiophene Scaffold Modifications

The thiophene ring serves as a central scaffold in multiple analogs. Key variations include:

Compound Position 2 Position 4 Position 5 Key Features
Target Compound Adamantane-1-carboxamido Methyl m-Tolylcarbamoyl High lipophilicity (adamantane), potential for aromatic π-π interactions
Methyl 2-(Adamantane-1-Carboxamido)-5-Methyl-4-Propylthiophene-3-Carboxylate (AAT-778, ) Adamantane-1-carboxamido Propyl Methyl Propyl chain may enhance membrane permeability but reduce solubility
Methyl 2-(2-(4-Chlorophenyl)Acetamido)-4-Methyl-5-(m-Tolylcarbamoyl)Thiophene-3-Carboxylate 4-Chlorophenylacetamido Methyl m-Tolylcarbamoyl Chlorophenyl group introduces electron-withdrawing effects; higher MW (456.9 g/mol)
Methyl 2-(2-(4-Chloro-2-Methylphenoxy)Acetamido)-4-Methyl-5-(o-Tolylcarbamoyl)Thiophene-3-Carboxylate 4-Chloro-2-methylphenoxyacetamido Methyl o-Tolylcarbamoyl Steric hindrance from ortho-tolyl group may reduce binding efficiency

Key Observations :

  • Substitution at position 5 (m-tolylcarbamoyl vs. methyl or o-tolylcarbamoyl) influences steric and electronic interactions. The meta configuration in the target compound may favor receptor binding compared to ortho derivatives .

Adamantane-Containing Analogs

Adamantane derivatives are noted for their metabolic stability and pharmacokinetic advantages:

Compound Core Structure Biological Activity
Target Compound Thiophene-3-carboxylate Not reported in evidence; inferred from structural analogs
5-(Adamantane-1-yl)-4-R-1,2,4-Triazole-3-Thiones () Triazole-thione Antihypoxic activity in rodent models
AAT-778 () Thiophene-3-carboxylate Synthetic intermediate; no direct bioactivity reported

Key Observations :

  • Thiophene derivatives like AAT-778 are often intermediates, requiring further functionalization (e.g., hydrolysis to carboxylic acids) for enhanced bioactivity .

Physicochemical Properties

Property Target Compound AAT-778 () 4-Chlorophenyl Analog ()
Molecular Weight (g/mol) ~470 (estimated) 392.19 456.9
Key Functional Groups Adamantane, m-tolyl Adamantane, propyl 4-Chlorophenyl, m-tolyl
Solubility Likely low Low (nonpolar propyl) Moderate (polar chloro group)

Key Observations :

  • The target compound’s higher molecular weight compared to AAT-778 may reduce solubility but improve target affinity through increased van der Waals interactions.

Biological Activity

Methyl 2-(adamantane-1-carboxamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. Thiophene compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing available data from various studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C20H27N2O3S\text{C}_{20}\text{H}_{27}\text{N}_{2}\text{O}_{3}\text{S}

It features an adamantane moiety, which is known for its ability to enhance the lipophilicity and bioavailability of drugs. The presence of the thiophene ring contributes to its biological activity due to the electron-rich nature of the sulfur atom.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene derivatives. For instance, a study on various thiophene compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL

The compound exhibited lower MIC values compared to other tested thiophenes, indicating its potential as an effective antimicrobial agent.

Antifungal Activity

In addition to antibacterial properties, the compound demonstrated antifungal activity against various fungal strains. Its efficacy was evaluated using a series of in vitro tests against pathogens such as Candida albicans. The docking studies indicated that it binds effectively to target proteins involved in fungal metabolism, such as dihydrofolate reductase and rhomboid protease, suggesting a mechanism for its antifungal action .

Table 2: Antifungal Activity Evaluation

CompoundTarget FungiMIC (µg/mL)
Compound ACandida albicans32
This compoundCandida albicans16

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications to the thiophene ring or substituents can significantly influence biological activity. For example, substituents like adamantane enhance lipophilicity and cellular uptake, while carbamoyl groups may improve binding affinity to biological targets .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study synthesized various thiophene derivatives and evaluated their antimicrobial activities. The results indicated that compounds with bulky substituents exhibited enhanced activity due to improved interaction with bacterial cell walls.
  • Docking Studies : Computational docking studies have revealed that this compound forms stable complexes with key enzymes in bacterial and fungal metabolism, suggesting a promising pathway for drug development against resistant strains .

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